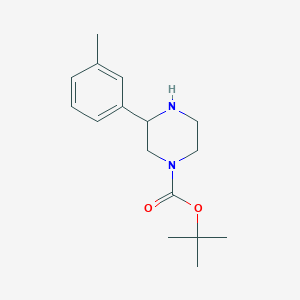

1-Boc-3-M-tolylpiperazine

Description

Historical Context and Evolution of Piperazine (B1678402) Core in Organic Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has a rich history in organic chemistry. Initially named for its chemical resemblance to piperidine (B6355638), found in the black pepper plant, piperazine itself is not a natural product. wikipedia.org Early synthetic methods, dating back to the late 19th and early 20th centuries, were often laborious. A notable early preparation was described in 1918. acs.org Industrial-scale production later evolved from reactions like the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. wikipedia.org

The evolution of piperazine synthesis has been marked by a drive for efficiency and selectivity. Traditional methods often produced a mixture of linear and cyclic products. wikipedia.org Modern synthetic chemistry has introduced more sophisticated and controlled approaches, including C-H functionalization and photoredox catalysis, which allow for direct and selective modification of the piperazine carbon skeleton, a task that was previously challenging. encyclopedia.pub These advanced methods have expanded the structural diversity achievable, moving beyond simple N-substitution to complex C-functionalized derivatives. encyclopedia.pub

Strategic Importance of Piperazine Scaffolds in Drug Discovery and Development

The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govsigmaaldrich.com Its prevalence is due to a unique combination of properties. The two nitrogen atoms can act as hydrogen bond donors and acceptors, and their basicity allows for the formation of salts, which often improves aqueous solubility and oral bioavailability—critical factors for drug efficacy. bohrium.com

The flexible, yet conformationally defined, chair-like structure of the piperazine ring allows it to serve as a versatile linker or pharmacophore element, orienting substituents in precise three-dimensional arrangements to optimize binding with biological targets. bohrium.comnih.gov Consequently, the piperazine ring is a key component in a vast number of approved drugs across diverse therapeutic areas, including oncology, virology, and neurology. nih.govthieme-connect.comresearchgate.net The ability to easily modify the piperazine core at one or both nitrogen atoms provides a straightforward strategy for modulating a compound's pharmacokinetic and pharmacodynamic profiles. nih.gov

Overview of Protecting Group Chemistry in Heterocyclic Synthesis, with Emphasis on tert-Butoxycarbonyl (Boc) Groups

Protecting group chemistry is a fundamental strategy in organic synthesis, enabling chemists to selectively block a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. In the synthesis of complex molecules like substituted piperazines, where two reactive secondary amine groups are present, protection is essential for achieving regioselectivity.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, or reductive. jk-sci.comarkat-usa.org It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.comwikipedia.org

A key feature of the Boc group is its lability under acidic conditions. wikipedia.org Treatment with a strong acid, such as trifluoroacetic acid (TFA), cleanly removes the Boc group, regenerating the free amine. jk-sci.comwikipedia.org This orthogonality allows for selective deprotection without disturbing other acid-sensitive or base-labile protecting groups that may be present in the molecule. arkat-usa.org In the context of piperazine synthesis, mono-Boc protection allows for the selective functionalization of the unprotected nitrogen atom, followed by deprotection and subsequent reaction at the second nitrogen, enabling the synthesis of unsymmetrically substituted piperazines. mdpi.comnih.gov

Rationale for Research on 1-Boc-3-m-tolylpiperazine and its Derivatives in Advanced Organic Chemistry

The compound this compound serves as a valuable building block in organic synthesis, combining the features of the piperazine scaffold, the Boc protecting group, and a specific aryl substitution. The rationale for its use is multifaceted:

Controlled Synthesis: The Boc group on one nitrogen allows for directed synthesis. Chemists can perform reactions on the unprotected secondary amine, such as N-arylation or N-alkylation, with high selectivity. mdpi.comgoogle.com

Asymmetric Center: The methyl group at the 3-position of the piperazine ring introduces a chiral center. This allows for the synthesis of enantiomerically pure compounds when starting from a resolved precursor like (R)- or (S)-1-Boc-3-methylpiperazine. nih.govchemicalbook.comnih.govmedchemexpress.com The tolyl group is then introduced to this chiral scaffold.

Structural Motif: The meta-tolyl group provides a specific lipophilic and aromatic substituent. In medicinal chemistry research, arylpiperazines are a well-established class of compounds, and the position and nature of the substituent on the aryl ring are critical for modulating biological activity. The m-tolyl group offers a distinct steric and electronic profile compared to ortho- or para-substituted analogs.

Research utilizing this compound or its close analogs often involves its use as an intermediate in the construction of more complex molecules. For example, a common synthetic sequence involves coupling the free amine of a Boc-protected piperazine with an electrophile, followed by deprotection of the Boc group, and a final reaction at the newly freed amine. mdpi.comgoogle.com This stepwise approach provides access to a wide array of complex, unsymmetrically substituted piperazine derivatives for screening in drug discovery and other applications.

Interactive Data Table: Properties of this compound

This table summarizes key physical and chemical properties of the title compound.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate | N/A |

| Molecular Formula | C₁₆H₂₄N₂O₂ | scisupplies.eu |

| Molecular Weight | 276.38 g/mol | cymitquimica.com |

| CAS Number | 886766-73-0 | scisupplies.eucymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Purity | ≥95.0% | scisupplies.eucymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-12-6-5-7-13(10-12)14-11-18(9-8-17-14)15(19)20-16(2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBHBWSKAGCUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCN2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857148 | |

| Record name | tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886766-73-0 | |

| Record name | tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 3 M Tolylpiperazine

Precursor Synthesis and Stereochemical Control at the Piperazine (B1678402) C3 Position

The foundational step in synthesizing 1-Boc-3-m-tolylpiperazine is the construction of the chiral piperazine core with the desired substitution at the C3 position.

Routes to Chiral 3-Substituted Piperazines

Achieving the correct stereochemistry at the C3 position is critical. Several methodologies have been developed to access enantiomerically pure 3-substituted piperazines, primarily by utilizing chiral starting materials or employing asymmetric catalysis.

A prevalent strategy begins with commercially available, optically pure α-amino acids. nih.govclockss.orgrsc.org These serve as versatile chiral building blocks. For instance, a protected amino acid can be converted into a key 1,2-diamine intermediate, which then undergoes cyclization to form the piperazine ring. nih.gov One such route involves converting an N-Boc protected amino acid into a β-ketoester, followed by reductive amination to yield a 2,3-substituted 1,4-diamine. This diamine can then be cyclized to furnish the piperazine core. nih.gov Another approach employs an Ugi four-component reaction on an N-protected amino acid, followed by deprotection, intramolecular cyclization, and reduction to yield enantiomerically pure 3-substituted piperazines. rsc.org

Alternative methods for generating chiral piperazines include the asymmetric hydrogenation of pyrazines and the stereoselective cyclization of chiral diamine precursors. These methods have demonstrated the capacity to produce a wide range of chiral 3-substituted piperazines with high enantiomeric excess.

Introduction of the m-Tolyl Moiety via Cross-Coupling or Alkylation Reactions

The introduction of the m-tolyl group at the C3 position can be accomplished either by incorporating it into the initial precursors before ring formation or by functionalizing the pre-formed piperazine ring.

Ring Construction with Aryl-Containing Precursors: A direct approach involves using a precursor that already contains the m-tolyl group. For example, a synthetic route can start from an amino acid that has been modified to include the aryl moiety. Following this, the synthesis proceeds through the formation of a diamine and subsequent cyclization. nih.gov

Direct C-H Arylation: A more contemporary and efficient strategy is the direct C-H functionalization of a pre-existing N-protected piperazine ring. Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for this transformation. capes.gov.brrsc.orgresearchgate.net This method allows for the direct coupling of an N-Boc protected piperazine with an aryl halide. While much of the research has focused on the analogous piperidine (B6355638) system, the principles are applicable to piperazines. capes.gov.brrsc.org The reaction typically involves the deprotonation of a C-H bond adjacent to a nitrogen atom, followed by a cross-coupling reaction. The regioselectivity (i.e., functionalization at the C2 vs. C3 position) can often be controlled by the choice of ligand on the palladium catalyst. capes.gov.brrsc.org This approach avoids lengthy precursor synthesis by directly installing the aryl group onto the heterocycle. mdpi.com

| Method | Description | Key Features |

| Ring Construction | Synthesis of the piperazine ring from precursors already bearing the m-tolyl group. | Utilizes chiral amino acids or other building blocks; stereochemistry is set early. |

| Direct C-H Arylation | Palladium-catalyzed cross-coupling of an N-Boc piperazine with an m-tolyl halide. | High atom economy; late-stage functionalization; ligand choice can control regioselectivity. capes.gov.brrsc.org |

Regioselective Boc Protection Strategies on Piperazine Nitrogen Atoms

For an unsymmetrical piperazine like 3-m-tolylpiperazine, controlling which nitrogen atom receives the tert-butoxycarbonyl (Boc) protecting group is a significant challenge. Two main strategies are employed: direct, selective bocylation and sequential protection/deprotection sequences.

Direct Bocylation Methods

Direct bocylation involves reacting 3-m-tolylpiperazine with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction can produce a mixture of two regioisomers: this compound and 1-Boc-5-m-tolylpiperazine (which is the same as this compound due to numbering, but the key is protection at N1 vs. N4). The selectivity of this reaction is influenced by steric and electronic factors. The nitrogen atom further away from the bulky m-tolyl group (N1) is generally more sterically accessible and nucleophilic, often leading to it being the preferred site of bocylation. However, achieving high regioselectivity can be difficult, and chromatographic separation of the isomers is often necessary.

Total Synthesis Approaches for this compound

A total synthesis of this compound can be designed by combining the methodologies described above. A plausible and efficient synthetic route would prioritize stereochemical control and regioselective protection.

One potential retrosynthetic analysis begins by disconnecting the Boc group, followed by the piperazine ring, to identify key precursors. A logical forward synthesis could be:

Precursor Synthesis: Start with a chiral N-protected amino acid, such as N-Boc-phenylalanine, as a stereochemical template. clockss.org

Diamine Formation: Convert the amino acid into a chiral 1,2-diamine. This can be achieved through standard transformations such as amide coupling followed by reduction. nih.gov

Cyclization and Aryl Introduction: Construct the piperazine ring. If a C-H arylation approach is chosen, the piperazine ring is formed first, followed by palladium-catalyzed coupling with an m-tolyl halide to install the C3 substituent. capes.gov.brrsc.org Alternatively, if a constructive approach is used, the m-tolyl group is incorporated during the cyclization step, for example, through the reaction of the diamine with a precursor derived from m-tolualdehyde.

Regioselective Protection: If the piperazine is formed with one nitrogen already protected (e.g., with a benzyl (B1604629) group), the second nitrogen can be protected with a Boc group. Subsequent deprotection of the first nitrogen yields the final product. If the piperazine is unprotected, a sequential protection/deprotection strategy would be employed to ensure the Boc group is installed at the N1 position.

This synthetic plan leverages established methods for asymmetric synthesis and regioselective protection to provide a reliable pathway to enantiomerically pure this compound, a valuable building block in medicinal chemistry.

One-Pot Reaction Sequences

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time efficiency by minimizing intermediate isolation and purification steps. For the construction of the this compound scaffold, a plausible one-pot strategy could involve a multicomponent reaction. For instance, a reaction sequence could be envisioned starting from readily available precursors that assemble the piperazine ring with the desired substituents in a single synthetic operation. While a direct one-pot synthesis for this specific molecule is not prominently documented, methodologies for similar structures, such as enantiomerically pure 3-substituted piperazines, have been developed. These often employ a sequence of reactions like an Ugi four-component reaction, followed by deprotection, intramolecular cyclization, and reduction in a single pot. researchgate.net

Another conceptual one-pot approach could involve the direct C-H arylation of a suitable N-Boc-piperazine precursor, although this would likely present challenges in controlling regioselectivity to favor substitution at the C3 position. More commonly, one-pot procedures are employed for the N-arylation of piperazine, which could be a key step in a convergent synthesis as discussed below.

Multi-Step Convergent and Divergent Synthesis

A likely convergent synthesis for this compound would involve the preparation of two key fragments: a suitably protected piperazine derivative and an m-tolyl precursor. A common and powerful method for the C-N bond formation required in the synthesis of arylpiperazines is the Buchwald-Hartwig amination. nih.govmdpi.com In this context, one could envision the coupling of 1-Boc-piperazine with an m-tolyl halide. However, this would lead to an N-arylpiperazine. To achieve C3-substitution, the strategy would need to be adapted.

A more plausible multi-step route would involve the construction of the piperazine ring from precursors already bearing the m-tolyl group. For example, a synthetic pathway could commence with the reaction of m-tolualdehyde with a suitable diamine precursor, followed by cyclization and subsequent Boc-protection. The diastereoselective intramolecular hydroamination of an appropriately substituted aminoalkene is another powerful strategy for constructing substituted piperazines. organic-chemistry.org

A divergent approach could start from a common intermediate, such as a 3-substituted piperazine, which could then be functionalized in various ways. For instance, starting from a protected 3-oxopiperazine, a Grignard reaction with m-tolylmagnesium bromide could introduce the aryl group, followed by reduction and Boc protection.

Optimization of Reaction Conditions for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates a thorough optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and sustainability.

Solvent Effects and Temperature Control

The choice of solvent can profoundly influence reaction rates, yields, and selectivity. In the context of Buchwald-Hartwig amination, a key reaction in many arylpiperazine syntheses, solvents such as toluene, dioxane, and THF are commonly employed. nih.gov Temperature control is also critical; while higher temperatures often accelerate reaction rates, they can also lead to the formation of byproducts. For instance, in a palladium-catalyzed amination, temperatures are typically maintained in the range of 80-110 °C. The use of microwave irradiation has also been explored to shorten reaction times. nih.gov For greener alternatives, the use of piperazine itself as a solvent in N-arylation reactions has been reported, demonstrating an eco-friendly approach. nih.govorganic-chemistry.org

| Parameter | Conventional Solvents | Green Alternatives | Temperature Range (°C) |

| Buchwald-Hartwig Amination | Toluene, Dioxane, THF | Piperazine (as solvent) | 80-110 |

| Cyclization Reactions | Dichloromethane (B109758), Ethanol | Aqueous Ethanol rsc.org | Room Temperature to Reflux |

Catalyst Selection and Loading

For C-N cross-coupling reactions like the Buchwald-Hartwig amination, the choice of catalyst system, comprising a palladium precursor and a phosphine (B1218219) ligand, is paramount. nih.gov Different generations of ligands have been developed to improve catalyst activity and substrate scope. For the coupling of aryl chlorides, which are often more challenging substrates than bromides or iodides, specialized ligands such as RuPhos are often employed. nih.gov Catalyst loading is another critical parameter to optimize; minimizing the amount of precious metal catalyst is crucial for cost reduction and reducing environmental impact. Catalyst loadings are often in the range of 0.5-2 mol%. rsc.org For the synthesis of C-substituted piperazines, iridium-based catalysts have shown promise in [3+3]-cycloaddition reactions of imines. acs.org

| Reaction Type | Catalyst System (Palladium Precursor + Ligand) | Typical Catalyst Loading (mol%) |

| Buchwald-Hartwig Amination (Aryl Chlorides) | Pd₂(dba)₃ + RuPhos | 0.5 - 2.0 |

| Buchwald-Hartwig Amination (Aryl Bromides) | Pd(OAc)₂ + BINAP | 0.5 - 2.0 |

| [3+3] Cycloaddition for Piperazine Ring Formation | [IrCl(cod)(PPh₃)] | 1.0 - 5.0 |

Atom Economy and Green Chemistry Considerations in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Atom economy, a concept developed by Barry Trost, is a key metric in this regard, as it measures the efficiency of a reaction in converting reactants into the desired product.

Synthetic routes with high atom economy, such as addition and cycloaddition reactions, are preferable to those that generate significant amounts of byproducts, like substitution and elimination reactions. One-pot and multicomponent reactions are inherently more atom-economical as they reduce the number of synthetic steps and the associated waste from workups and purifications. researchgate.netresearchgate.net

In the context of this compound synthesis, a green chemistry approach would favor:

Catalytic methods: Utilizing catalytic amounts of reagents over stoichiometric ones. researchgate.netresearchgate.net

Safer solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or even solvent-free conditions. nih.govrsc.orgresearchgate.net

Energy efficiency: Employing milder reaction conditions or technologies like microwave heating or flow chemistry to reduce energy consumption. nih.govresearchgate.net

Renewable feedstocks: Where possible, sourcing starting materials from renewable resources.

By integrating these principles into the design of the synthetic route, the production of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Pathways of 1 Boc 3 M Tolylpiperazine

Reactivity at the Deprotected Piperazine (B1678402) Nitrogen (after Boc removal)

The initial and most common step in the derivatization of 1-Boc-3-m-tolylpiperazine is the removal of the Boc protecting group to liberate the secondary amine of the piperazine ring. This deprotection is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in an appropriate solvent. Once deprotected, the resulting 3-m-tolylpiperazine offers a nucleophilic secondary amine, which is a key site for a variety of functionalization reactions.

Amidation and Alkylation Reactions

The free secondary amine of 3-m-tolylpiperazine readily undergoes acylation with a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents, to form the corresponding amides. This reaction is a fundamental transformation in medicinal chemistry for the synthesis of diverse derivatives. For instance, the reaction of deprotected piperazines with carboxylic acids in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) is a standard procedure for amide bond formation.

Alkylation of the deprotected piperazine nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfonates. Mono-alkylation of piperazines can sometimes be challenging due to the potential for di-alkylation of both nitrogen atoms in the parent piperazine. However, starting with the 3-m-tolylpiperazine, where one nitrogen is already substituted, allows for a more controlled mono-alkylation at the remaining secondary amine. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing alkyl substituents.

Table 1: Representative Amidation and Alkylation Reactions of 3-m-tolylpiperazine

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Amidation | R-COCl, base (e.g., triethylamine), DCM | N-Acyl-3-m-tolylpiperazine |

| Amidation | R-COOH, EDC, HOBt, DMF | N-Acyl-3-m-tolylpiperazine |

| Alkylation | R-X (X=Cl, Br, I), base (e.g., K2CO3), acetonitrile (B52724) | N-Alkyl-3-m-tolylpiperazine |

Urea (B33335) and Carboxamide Formation

The nucleophilic secondary amine of 3-m-tolylpiperazine can react with isocyanates to form N,N'-disubstituted ureas. This reaction is generally high-yielding and proceeds under mild conditions. Alternatively, reaction with carbamoyl (B1232498) chlorides or by employing a two-step procedure involving activation of the amine followed by reaction with another amine and a carbonyl source can also yield urea derivatives.

Carboxamides, which are amides of carbonic acid, can be synthesized by reacting the deprotected piperazine with a chloroformate. The resulting carbamate (B1207046) can be a stable final product or a precursor for further transformations.

Functionalization of the m-Tolyl Aromatic Ring

The m-tolyl group of this compound provides a platform for aromatic functionalization, which can be performed either before or after the manipulation of the piperazine nitrogens. The substitution pattern of the aromatic ring is influenced by the directing effects of both the piperazinyl and the methyl substituents. The piperazinyl group is generally an ortho-, para-directing and activating group, while the methyl group is also an ortho-, para-directing and activating group. This leads to a complex interplay of directing effects, and the regioselectivity of electrophilic substitution will depend on the specific reaction conditions and the nature of the electrophile.

Electrophilic Aromatic Substitution Reactions

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be envisioned on the m-tolyl ring. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. The positions ortho and para to the activating piperazinyl and methyl groups are the most likely sites of substitution.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the m-Tolyl Ring

| Reaction | Typical Reagents | Potential Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | Nitro-substituted m-tolylpiperazine |

| Bromination | Br2, FeBr3 | Bromo-substituted m-tolylpiperazine |

Metal-Catalyzed Cross-Coupling at Aryl Position

To achieve more complex derivatization of the m-tolyl ring, metal-catalyzed cross-coupling reactions are a powerful tool. This typically requires prior functionalization of the aromatic ring to introduce a handle for cross-coupling, such as a halide (Br, I) or a triflate group. For example, the m-tolyl ring could first be brominated, and the resulting aryl bromide can then participate in a variety of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, to form new carbon-carbon or carbon-nitrogen bonds.

Modifications at the Piperazine C2 and C6 Positions (if accessible)

Application As a Versatile Synthetic Intermediate in Complex Molecule Construction

Building Block for Novel Heterocyclic Systems

The inherent reactivity of the piperazine (B1678402) core, once deprotected, allows for its incorporation into a variety of larger heterocyclic frameworks. The M-tolyl substituent introduces specific steric and electronic properties that can influence the reactivity of the piperazine nitrogens and the conformational preferences of the resulting fused systems.

The synthesis of quinazoline-based compounds is of significant interest due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The secondary amine of a deprotected tolylpiperazine derivative can act as a nucleophile in reactions with suitable precursors to form the quinazoline (B50416) core. For instance, a common synthetic route involves the condensation of a piperazine with a 2-aminobenzonitrile (B23959) derivative, followed by cyclization to yield a tetrahydropyrido[1,2-a]quinazoline. The presence of the M-tolyl group can be exploited to fine-tune the solubility and pharmacokinetic properties of the final quinazoline product.

Table 1: Representative Quinazoline Synthesis via Piperazine Intermediate

| Reactant A | Reactant B | Resulting Scaffold | Potential Application |

| 2-Aminobenzoyl derivative | Deprotected 3-M-tolylpiperazine | Quinazolinone | Kinase Inhibition |

| 2-Fluorobenzonitrile | Deprotected 3-M-tolylpiperazine | Aminoquinazoline | Receptor Antagonism |

The versatile nature of the piperazine ring in 1-Boc-3-M-tolylpiperazine also lends itself to the construction of other nitrogen-rich heterocyclic systems, such as triazoles. Following deprotection, the secondary amine can be functionalized with a terminal alkyne. This alkynylated intermediate can then undergo a [3+2] cycloaddition reaction, often catalyzed by copper(I) or ruthenium(I), with an azide-containing molecule to form a 1,2,3-triazole ring. This "click chemistry" approach is highly efficient and allows for the rapid generation of diverse molecular structures. The M-tolylpiperazine moiety in this context can serve as a key pharmacophoric element, influencing the binding affinity and selectivity of the final compound.

Precursor in the Synthesis of Potentially Bioactive Scaffolds

The structural motifs present in this compound make it an attractive starting point for the development of molecules designed to interact with specific biological targets, such as receptors and enzymes.

Table 2: Examples of Receptor Ligand Scaffolds Derived from Arylpiperazines

| Receptor Target | General Structure | Role of Arylpiperazine |

| 5-HT1A Receptor | Arylpiperazine linked to a flexible chain and a terminal imide | Binds to a key recognition site |

| D2 Receptor | Arylpiperazine connected to an extended aromatic system | Modulates receptor activation |

| α1-Adrenergic Receptor | Arylpiperazine coupled to a quinazoline or related heterocycle | Provides crucial binding interactions |

The development of enzyme inhibitors is a cornerstone of modern drug discovery. The piperazine scaffold can serve as a central core to which various functional groups can be appended to interact with the active site of an enzyme. The M-tolyl group can provide important van der Waals interactions with hydrophobic residues in the enzyme's binding pocket. For example, in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, piperazine-based structures have been shown to be effective. The synthesis of such inhibitors could involve coupling the deprotected 3-M-tolylpiperazine with a chiral aminocarbonyl-containing side chain to achieve potent and selective inhibition.

Role in Combinatorial Chemistry Libraries for Drug Discovery

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. The structure of this compound makes it an ideal building block for the creation of such libraries. The presence of a protected nitrogen allows for its attachment to a solid support, while the free secondary amine (after deprotection) provides a point for diversification.

A typical solid-phase synthesis strategy would involve immobilizing the Boc-protected piperazine onto a resin. Subsequent deprotection would free the secondary amine for reaction with a diverse set of building blocks, such as carboxylic acids (to form amides), aldehydes (via reductive amination), or sulfonyl chlorides (to form sulfonamides). The M-tolyl group would be a constant feature across the library, allowing for the exploration of the chemical space around this core structure. This approach enables the efficient generation of thousands of related compounds, significantly accelerating the initial stages of drug discovery.

Contributions to Agrochemical Research as Intermediate

While direct, publicly available research detailing the synthesis of a commercialized agrochemical using this compound is limited, its utility can be inferred from the broader context of piperazine chemistry in agrochemical discovery. The piperazine scaffold is a known pharmacophore in various bioactive molecules, including fungicides, herbicides, and insecticides. The introduction of a tolyl group can significantly influence the biological activity and physical properties of the final compound, potentially enhancing its efficacy, selectivity, or environmental profile.

Hypothetical Synthetic Utility in Agrochemicals:

The application of this compound as an intermediate in agrochemical synthesis would typically follow a general synthetic pathway:

Nucleophilic Substitution: The unprotected secondary amine of this compound can act as a nucleophile, reacting with various electrophilic partners. This could involve reaction with an acyl chloride, sulfonyl chloride, or an alkyl halide to introduce the tolylpiperazine moiety into a larger molecule. This is a common strategy for linking different fragments of a target agrochemical.

Boc Deprotection: Following the initial coupling reaction, the Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This deprotection step reveals the second piperazine nitrogen.

Further Functionalization: The newly deprotected secondary amine can then undergo a second reaction, allowing for the introduction of another substituent. This step-wise functionalization provides a high degree of control over the final molecular structure, enabling the synthesis of a diverse library of compounds for biological screening.

Illustrative Reaction Scheme:

The following table illustrates a hypothetical reaction scheme showcasing the use of this compound in the synthesis of a potential agrochemical scaffold.

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Purpose |

| 1 | This compound | R¹-X (e.g., an acyl chloride or alkyl halide) | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | 1-Boc-4-(R¹)-3-m-tolylpiperazine | Introduction of the first pharmacophore or linking group. |

| 2 | 1-Boc-4-(R¹)-3-m-tolylpiperazine | - | Acid (e.g., TFA or HCl in Dioxane) | 1-(R¹)-2-m-tolylpiperazine | Deprotection to enable further functionalization. |

| 3 | 1-(R¹)-2-m-tolylpiperazine | R²-Y (e.g., another acyl chloride or sulfonyl chloride) | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | 1-(R¹)-4-(R²)-2-m-tolylpiperazine | Introduction of the second pharmacophore to complete the target molecule. |

Research Findings and Potential Applications:

The versatility of the piperazine core, combined with the specific substitution pattern of the m-tolyl group, allows for the exploration of a wide chemical space. Researchers in agrochemical companies likely synthesize and screen libraries of compounds derived from intermediates like this compound to identify new leads with desired fungicidal, herbicidal, or insecticidal properties. The development of such compounds is a proprietary and often confidential process, which may explain the limited public data.

Investigation of Biological Activities of Derivatives Incorporating the 1 Boc 3 M Tolylpiperazine Scaffold

Anti-proliferative Activity in In Vitro Cellular Models

Arylpiperazine derivatives have garnered significant attention in cancer research due to their potential as foundational structures for developing new anticancer agents. nih.gov These compounds have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines. nih.gov The versatility of the arylpiperazine scaffold allows it to interact with multiple molecular targets that are implicated in the development and progression of cancer. nih.gov

Evaluation in Cancer Cell Lines (e.g., HCT-15, HCC1937)

While direct studies on 1-Boc-3-m-tolylpiperazine derivatives in HCT-15 and HCC1937 cell lines are not extensively detailed in the provided search results, the broader class of piperazine (B1678402) derivatives has shown significant anti-proliferative activity against various human cancer cell lines. For instance, certain quinoxalinyl–piperazine derivatives have been identified as potent growth inhibitors of several cancer cell lines, including those of the breast, skin, pancreas, and cervix. nih.gov Similarly, newly synthesized phenazine (B1670421) derivatives were found to inhibit the growth of human colorectal cancer cells (HCT116), among others, in a time- and dose-dependent manner. zlfzyj.com Thiouracil amide derivatives that incorporate a piperazine ring have also been screened for cytotoxic activity in MCF7 breast cancer cells. mdpi.com

Table 1: Anti-proliferative Activity of Various Piperazine Derivatives

| Derivative Class | Cell Line(s) | Observed Effect |

| Quinoxalinyl–piperazine | Breast, Skin, Pancreas, Cervix | Growth inhibition nih.gov |

| Phenazine | HCT116 (Colorectal) | Time- and dose-dependent growth inhibition zlfzyj.com |

| Thiouracil amide | MCF7 (Breast) | Cytotoxic activity mdpi.com |

Mechanistic Studies of Cell Cycle Arrest or Apoptosis Induction

The anti-proliferative effects of piperazine derivatives are often linked to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death).

One study on a ciprofloxacin (B1669076) derivative containing a piperazine moiety revealed that it exerted an anti-proliferative effect on HCT116 colorectal cancer cells by causing cell cycle arrest at the G2/M phase and inducing apoptosis. nih.gov The mechanism involved the overexpression of pro-apoptotic proteins like p53 and Bax, alongside a decrease in the expression of the anti-apoptotic protein bcl2. nih.gov

Other research has shown that various derivatives can induce cell cycle arrest at different phases. For example, some compounds can cause a G1-phase block at lower concentrations and an S-phase and G2/M-phase block at higher concentrations. nih.gov The induction of apoptosis is a common outcome, characterized by morphological changes such as condensed and fragmented nuclei. zlfzyj.comnih.gov Flow cytometry analysis is a common method used to confirm both cell cycle arrest and the induction of apoptosis. zlfzyj.comnih.gov For instance, treatment of MDA-MB-231 breast cancer cells with certain pyranocarbazole derivatives led to a significant arrest of the cell cycle in the G2/M phase. researchgate.net

Enzyme Modulatory Research

Derivatives of this compound have also been explored for their ability to modulate the activity of key enzymes involved in cellular processes relevant to cancer and metabolic diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibition Studies

Poly(ADP-ribose) polymerase (PARP) inhibitors are a critical class of targeted cancer therapies, particularly for tumors with deficiencies in the BRCA1 or BRCA2 genes. nih.gov The therapeutic strategy relies on a concept known as synthetic lethality, where inhibiting PARP in cancer cells that already have a compromised DNA repair system (due to BRCA mutations) leads to cell death. nih.gov

An extensive structure-activity relationship (SAR) study was conducted on a series of 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-ones, which led to the identification of potent PARP-1 inhibitors. researchgate.net Some of these compounds, which incorporate a piperazine moiety, were capable of inhibiting the proliferation of BRCA-1 deficient cancer cells at low nanomolar concentrations. researchgate.net Similarly, piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives have been synthesized and evaluated as potential PARP-1 inhibitors. nih.gov

Table 2: PARP Inhibition by Piperazine-Containing Compounds

| Compound Series | Target | Key Finding |

| Dimethylpyridazin-3(2H)-ones | PARP-1 | Potent inhibition of BRCA-1 deficient cancer cell proliferation researchgate.net |

| Naphthoquinones | PARP-1 | Evaluated as potential inhibitors nih.gov |

Adipose Triglyceride Lipase (B570770) (ATGL) Inhibition Assays

Adipose triglyceride lipase (ATGL) is the rate-limiting enzyme in the breakdown of triacylglycerol stores, a process crucial for energy metabolism. medchemexpress.comin-part.com Dysregulation of this process is linked to metabolic disorders. in-part.com Pharmacological inhibition of ATGL is therefore being investigated as a therapeutic strategy. nih.gov

While specific studies on this compound derivatives as ATGL inhibitors were not found, the general principle of ATGL inhibition by small molecules has been established. Atglistatin is a known selective inhibitor of ATGL, demonstrating the feasibility of targeting this enzyme. medchemexpress.comnih.gov Research has shown that long-chain acyl-CoAs can also inhibit ATGL activity in a non-competitive manner, suggesting a natural feedback mechanism for controlling lipolysis. nih.gov The development of potent and selective small molecule inhibitors for human ATGL is an active area of research, with the goal of treating conditions like non-alcoholic fatty liver disease (NAFLD). in-part.com

Histone Deacetylase (HDAC) Inhibition Profiles

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by modifying histones. nih.govmdpi.com The inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. researchgate.net

The general pharmacophore for HDAC inhibitors consists of three key components: a surface recognition group, a linker, and a zinc-binding group. nih.gov The 1-benzhydryl piperazine moiety has been successfully used as a surface recognition group in the design of potent HDAC inhibitors. nih.govmdpi.com In one study, a series of inhibitors with this group were developed, leading to the discovery of both selective HDAC6 inhibitors and non-selective HDAC inhibitors with nanomolar IC50 values. nih.gov Other research has focused on creating indole-piperazine hybrid structures, some of which have shown submicromolar activity against HDAC1 and a preferential affinity for class I HDACs. researchgate.net

Table 3: HDAC Inhibition by Piperazine-Based Derivatives

| Derivative Series | Target(s) | Potency |

| 1-Benzhydryl piperazine | HDAC6 (selective) & Non-selective | Nanomolar IC50 values nih.gov |

| Indole-piperazine hybrids | HDAC1, Class I HDACs | Submicromolar activity researchgate.net |

Receptor Antagonism/Agonism Research

The interaction of this compound derivatives with cellular receptors is a primary area of investigation. These studies are crucial for understanding the mechanisms of action and for the development of targeted therapies.

Arylpiperazine derivatives have been identified as promising antagonists of the Androgen Receptor (AR), a key target in the treatment of prostate cancer. nih.gov Research has focused on designing novel AR antagonists to overcome resistance issues associated with existing therapies. In one study, a series of 22 arylpiperazine derivatives were synthesized and evaluated for their ability to inhibit AR activity. Several of these compounds demonstrated not only potent antagonistic effects and high binding affinities for the AR but also significant inhibitory activity against androgen-sensitive LNCaP prostate cancer cells. nih.gov

Notably, derivative 21 emerged as a particularly potent compound, exhibiting the highest binding affinity for the AR with an IC50 value of 0.65 μM and achieving a 76.2% inhibition of receptor activity. nih.gov Molecular docking studies suggest that this derivative binds primarily through hydrophobic interactions within the AR ligand-binding pocket. nih.gov Another study on N-arylpiperazine-1-carboxamide derivatives also identified potent AR antagonists, with compound YM-175735 being approximately four times stronger than the standard drug, bicalutamide. nih.gov

| Compound | AR Binding Affinity (IC50, μM) | AR Antagonistic Potency (% Inhibition) |

|---|---|---|

| Derivative 5 | <3 | >55% |

| Derivative 8 | <3 | >55% |

| Derivative 12 | <3 | >55% |

| Derivative 19 | <3 | >55% |

| Derivative 21 | 0.65 | 76.2% |

| Derivative 22 | <3 | >55% |

| Derivative 25 | <3 | >55% |

| Derivative 26 | <3 | >55% |

Derivatives of arylpiperazine are well-established as ligands for various serotonin (B10506) (5-HT) receptor subtypes, which are implicated in a range of physiological and neurological processes. mdpi.com

5-HT1A Receptor: A series of novel 1,2,3-benzotriazin-4-one derivatives incorporating an arylpiperazine moiety were developed and evaluated as 5-HT receptor ligands. nih.gov Radioligand binding assays showed that many of these compounds act as high-affinity ligands for the 5-HT1A receptor. Specifically, the o-OCH3 derivative (2e ) displayed a subnanomolar affinity with an IC50 of 0.059 nM and high selectivity over other serotonin, dopamine, and adrenergic receptors. nih.gov Another study identified 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (la) as a ligand with exceptionally high affinity for 5-HT1A sites (Ki = 0.6 nM). lookchem.com

5-HT3 Receptor: The structural requirements for arylpiperazine binding to 5-HT3 receptors have also been explored. Features found to be important for binding include the N4 nitrogen of the piperazine ring and the presence of a quinolinyl group. nih.gov

5-HT6 Receptor: In the search for treatments for Alzheimer's disease, 1,3,5-triazine (B166579) derivatives with a piperazine component have been investigated as potent 5-HT6 receptor ligands. mdpi.com Compound MST4 was identified as a potent 5-HT6R antagonist with a Ki of 11 nM. Further development led to 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (3) , which also showed high potency as a selective 5-HT6R ligand (Ki = 13 nM). mdpi.com

| Compound | Target Receptor | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| Derivative 2e | 5-HT1A | 0.059 nM (IC50) | nih.gov |

| Derivative la | 5-HT1A | 0.6 nM (Ki) | lookchem.com |

| MST4 | 5-HT6 | 11 nM (Ki) | mdpi.com |

| Compound 3 | 5-HT6 | 13 nM (Ki) | mdpi.com |

Antimicrobial Efficacy in In Vitro Pathogen Models

The structural versatility of the piperazine scaffold has made it a valuable component in the development of new antimicrobial agents. researchgate.net Derivatives have demonstrated efficacy against a spectrum of pathogens, including bacteria and fungi.

In one study, novel phenothiazine-piperazine derivatives were synthesized and tested for their antimicrobial properties. The compounds showed good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov Another investigation screened a series of piperazine derivatives against both S. aureus and E. coli. Compounds Q2, Q4, and Q5 showed very good activity against S. aureus at a concentration of 100μg/ml, comparable to the standard drug ciprofloxacin. neuroquantology.com

Research into piperazines combined with a 1,3,4-thiadiazole (B1197879) moiety also revealed significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com Furthermore, certain trimethoxyphenyl piperazine derivatives have demonstrated moderate antibacterial and good antifungal activity. researchgate.net

| Compound Series | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Phenothiazine-piperazines | S. aureus, B. subtilis | Good antibacterial activity | nih.gov |

| Compounds Q2, Q4, Q5 | S. aureus | Very good activity at 100μg/ml | neuroquantology.com |

| N,N′-bis(1,3,4-thiadiazole) piperazines | E. coli (Gram-negative) | Significant antibacterial activity | mdpi.com |

| Trimethoxyphenyl piperazines (3d, 3e, 3f) | Fungi | Good antifungal activity | researchgate.net |

Anti-inflammatory Response in Cellular and Ex Vivo Models

Piperazine derivatives are attractive candidates for the development of new anti-inflammatory drugs. nih.gov Studies have demonstrated their ability to modulate inflammatory pathways in various experimental models.

The anti-inflammatory effects of (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) were investigated using carrageenan-induced paw edema and pleurisy models. The compound was found to reduce edema formation and, in the pleurisy test, it decreased the migration of polymorphonuclear cells. nih.gov Crucially, it also lowered the activity of the myeloperoxidase enzyme and reduced the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov

Similarly, the derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) also demonstrated anti-inflammatory properties. It was shown to reduce edema in the carrageenan-induced paw edema test and decrease both cell migration and protein exudation in the pleurisy model. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of Derivatives

Understanding the relationship between the chemical structure of these derivatives and their biological activity (SAR) is essential for optimizing their potency and selectivity.

For Androgen Receptor Antagonists: SAR studies of arylpiperazine derivatives targeting the AR have provided valuable insights. Molecular docking has shown that hydrophobic interactions play a key role in the binding of these compounds to the receptor's ligand-binding pocket. nih.gov The nature and position of substituents on the aryl ring significantly influence both binding affinity and antagonistic potency. nih.gov

For Serotonin Receptor Ligands: In the development of 5-HT receptor ligands, SAR analysis has been critical. For 5-HT1A ligands, N4-substitution on the piperazine ring can enhance affinity. lookchem.com For dual serotonin and noradrenaline reuptake inhibitors, the substitution on the phenyl rings or their replacement with heterocycles directly impacts activity. lookchem.com The use of computational methods like 3D-QSAR has helped to elucidate the crucial structural factors of arylpiperazine scaffolds that affect their biological activity as 5-HT2A antagonists. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 1 Boc 3 M Tolylpiperazine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how 1-Boc-3-m-tolylpiperazine derivatives may interact with biological targets at the atomic level.

Docking simulations for various arylpiperazine derivatives have been instrumental in predicting their binding modes within the active sites of diverse protein targets, such as G-protein coupled receptors (GPCRs), enzymes, and nuclear receptors. nih.govnih.govmdpi.com For instance, studies on N-phenylpiperazine derivatives targeting the α1A-adrenoceptor have shown that the piperazine (B1678402) moiety, along with its substituents, plays a critical role in anchoring the ligand within the binding pocket. rsc.org The tolyl group of a this compound derivative would likely be oriented towards hydrophobic pockets within a target's active site, while the Boc-protected piperazine ring could engage in various other interactions. nih.govnih.gov

The stability of a ligand-receptor complex is largely determined by a network of intermolecular interactions. Molecular docking studies on arylpiperazine derivatives frequently identify key amino acid residues that are crucial for binding. These interactions are often a mix of hydrogen bonds, hydrophobic interactions, and electrostatic forces. rsc.org

For example, in the α1A-adrenoceptor, key interactions for N-phenylpiperazine derivatives were predicted with residues such as Asp106, Gln177, Ser188, and Ser192, primarily through hydrogen bonds and electrostatic forces. rsc.org When piperazine-linked naphthalimide derivatives were docked into the active site of carbonic anhydrase IX, they formed two to five hydrogen bonds with residues including His68, Gln92, and Thr200. nih.gov The Boc (tert-Butoxycarbonyl) group on a this compound derivative, with its carbonyl oxygen, could act as a hydrogen bond acceptor, further stabilizing the complex. nih.gov

| Target Protein | Key Interacting Residues | Primary Interaction Type |

|---|---|---|

| α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen Bond, Electrostatic |

| Androgen Receptor (AR) | Not specified; primarily hydrophobic pocket | Hydrophobic |

| Carbonic Anhydrase IX (CAIX) | His68, Gln92, Thr200, Pro202 | Hydrogen Bond |

| Topoisomerase II (Topo II) | Aspartic Acid Residues | Hydrogen Bond |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Predicting the ADME properties of drug candidates at an early stage is vital to avoid costly late-stage failures. nih.gov In silico models are widely used to estimate the pharmacokinetic profiles of compounds like this compound derivatives. mdpi.comnih.gov

Permeability across biological membranes, such as the intestinal wall, is a key factor for oral bioavailability. The Caco-2 cell permeability assay is a standard in vitro model for predicting intestinal absorption, and in silico models are often trained on Caco-2 data. nih.govsciforum.net Studies on phenylpiperazine derivatives have shown that they can effectively cross Caco-2 monolayers, indicating a high potential for good intestinal absorption. researchgate.netlookchem.com Computational models predict Caco-2 permeability based on molecular descriptors like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.commdpi.com For this compound derivatives, the presence of the lipophilic tolyl and Boc groups would likely contribute to high permeability. mdpi.comfrontiersin.org

Aqueous solubility is another critical parameter. While high lipophilicity can improve permeability, it often leads to lower solubility. In silico tools can predict the solubility of a compound, helping to find a balance between these competing properties. mdpi.com

The metabolic stability of a compound determines its half-life in the body. The cytochrome P450 (CYP) family of enzymes is primarily responsible for the metabolism of most drugs. lookchem.com In silico tools can predict whether a compound is a substrate or inhibitor of major CYP isoenzymes (e.g., CYP3A4, CYP2D6). lookchem.com Studies on some piperazine derivatives have shown them to be potent inhibitors of CYP2D6, while others are relatively weak inhibitors of various CYPs. lookchem.com Furthermore, metabolic instability has been a challenge for some piperazine analogues, but this can be addressed through structural modifications, such as bioisosteric replacement of the piperazine ring, which has been shown to improve stability in liver microsomes. nih.gov Predicting the metabolic fate of this compound derivatives allows for early identification of potential metabolic liabilities.

| ADME Parameter | In Silico Prediction Finding | Implication |

|---|---|---|

| Intestinal Absorption (Caco-2) | High permeability predicted for many derivatives | Good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Variable; can be modulated by structural changes | Applicability for CNS or peripheral targets |

| CYP450 Inhibition | Some derivatives show potent inhibition of CYP2D6 | Potential for drug-drug interactions |

| Metabolic Stability | Can be low, but improvable with structural modification | Influences compound half-life and dosing regimen |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and its target over time. nih.gov For molecules containing a piperazine ring, conformational analysis is particularly important. The piperazine ring typically adopts a chair conformation. nih.govrsc.org

For substituted piperazines, such as 1-acyl and 1-aryl derivatives, studies have shown a preference for the substituent to be in an axial orientation, which can be stabilized by intramolecular hydrogen bonds. nih.gov This conformational preference can be critical for biological activity by placing key functional groups in the optimal orientation for receptor binding. nih.gov

MD simulations are used to explore the conformational landscape of this compound derivatives and assess the stability of their binding modes predicted by docking. nih.gov These simulations can reveal that the flexibility of such molecules is more important for drug design than previously assumed, providing atomic-level insights that can guide the design of inhibitors with improved activity. nih.gov By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and understand how the molecule adapts upon binding to its target.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Similarly, pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

For many classes of compounds, such as aryl-piperazine derivatives, these techniques have been successfully applied to understand structure-activity relationships and to guide the design of new, more potent molecules. These studies typically involve the generation of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the development of statistical models to predict the activity of novel compounds.

However, a specific QSAR or pharmacophore model for this compound derivatives has not been reported in the available scientific literature.

Development of Predictive Models for Biological Activity

The development of predictive models is a key outcome of QSAR studies. These models, once validated, can be used to virtually screen large libraries of compounds and prioritize them for synthesis and biological testing, thereby accelerating the drug discovery process. The statistical robustness of these models is typically evaluated using parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Without a dataset of this compound derivatives with corresponding biological activity data, the development of such predictive models is not feasible.

Ligand-Based Drug Design Strategies

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be constructed, or a QSAR model can be developed.

While this is a powerful strategy for various chemical scaffolds, its application to this compound is contingent on the existence of a set of active analogs, which is not currently documented in public research databases.

Advanced Analytical Techniques for Characterization and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds in solution. Through the analysis of various NMR experiments, the precise arrangement of atoms and the connectivity within the 1-Boc-3-M-tolylpiperazine molecule can be mapped out.

¹H NMR and ¹³C NMR for Core Structure and Substituents

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each atom in the molecule. The chemical shifts (δ), signal integrations, and coupling patterns (multiplicities) allow for the assignment of protons and carbons to the core piperazine (B1678402) ring, the N-Boc protecting group, and the m-tolyl substituent.

In the ¹H NMR spectrum, the nine protons of the tert-butyl group of the Boc moiety are expected to appear as a prominent singlet, typically in the upfield region (around 1.4-1.5 ppm). ktu.edu The protons on the piperazine ring would present as a series of complex multiplets in the range of approximately 2.5 to 4.0 ppm. nih.gov The aromatic protons of the m-tolyl group would resonate in the downfield region (around 6.8-7.2 ppm), showing characteristic splitting patterns based on their substitution. The methyl group on the tolyl ring would appear as a distinct singlet around 2.3 ppm.

The ¹³C NMR spectrum complements this information by showing distinct signals for each unique carbon atom. Key expected resonances include the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), the aliphatic carbons of the piperazine ring (typically 40-60 ppm), and the aromatic carbons of the m-tolyl ring (115-140 ppm). ktu.edursc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Assignment | Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|---|

| -C(CH₃)₃ | Boc | ~1.4 (singlet, 9H) | ~28.5 (3C) |

| -C(CH₃)₃ | Boc | N/A | ~80.0 (1C) |

| -C=O | Boc | N/A | ~155.0 (1C) |

| -CH₂- & -CH- | Piperazine Ring | ~2.5 - 4.0 (multiplets) | ~40 - 60 (4C) |

| Ar-H | m-Tolyl Ring | ~6.8 - 7.2 (multiplets, 4H) | ~115 - 140 (6C) |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent protons within the piperazine ring, helping to trace the spin system around the heterocyclic core.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It provides an unambiguous link between the ¹H and ¹³C assignments, confirming, for example, which proton signal corresponds to which specific carbon of the piperazine or tolyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu This is vital for piecing together the molecular fragments. For instance, HMBC can show a correlation from the piperazine protons to the carbonyl carbon of the Boc group, confirming the site of acylation. It can also link the piperazine C3 proton to the carbons of the m-tolyl ring, verifying the point of substitution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the calculation of the unique elemental composition of the parent ion. For this compound (molecular formula C₁₇H₂₆N₂O₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different atomic compositions. nih.gov The technique provides definitive confirmation of the molecular formula, which is a critical piece of data for structural verification. rsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆N₂O₂ |

| Monoisotopic Mass (Calculated) | 290.19943 u |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Determination

The structure of this compound contains a stereocenter at the C3 position of the piperazine ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers ((R) and (S)). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the benchmark method for separating and quantifying these enantiomers. researchgate.netnih.gov

The CSP creates a chiral environment within the column, causing the two enantiomers to interact differently as they pass through. nih.gov This differential interaction leads to different retention times, resulting in two separate peaks in the chromatogram, one for each enantiomer. By integrating the area of these peaks, the enantiomeric excess (ee) or enantiomeric purity of the sample can be accurately determined. researchgate.netnih.gov This analysis is crucial in pharmaceutical development, where the biological activity and safety profile of a drug can be highly dependent on its stereochemistry. nbinno.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. scispace.com Each functional group absorbs infrared radiation or scatters light (Raman effect) at characteristic frequencies corresponding to its specific vibrational modes (e.g., stretching, bending).

For this compound, the IR and Raman spectra would be expected to show key signals confirming the presence of its constituent parts. A strong absorption band corresponding to the carbonyl (C=O) stretch of the Boc group's carbamate (B1207046) functionality would be prominent in the IR spectrum, typically around 1680-1700 cm⁻¹. ktu.edu Other expected signals include C-H stretching vibrations for both the aliphatic piperazine ring and the aromatic tolyl ring, C-N stretching of the piperazine amine and carbamate, and C=C stretching bands from the aromatic ring. scispace.com

Table 3: Expected Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Carbamate (Boc) | ~1690 |

| C-H Stretch (sp²) | Aromatic (Tolyl) | ~3000 - 3100 |

| C-H Stretch (sp³) | Aliphatic (Piperazine, Boc, Methyl) | ~2850 - 3000 |

| C-N Stretch | Amine/Carbamate | ~1000 - 1350 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. nih.gov

This analysis confirms the molecular connectivity and reveals the preferred conformation of the molecule in the crystal lattice, such as the common chair conformation of the piperazine ring. mdpi.com Most importantly, for a single enantiomer, X-ray crystallography can determine the absolute stereochemistry (i.e., whether the chiral center is R or S), providing an unambiguous structural proof that complements the data from other techniques. researchgate.netmdpi.com

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of pharmaceutical intermediates and active pharmaceutical ingredients, including this compound. This method offers high resolution and sensitivity, allowing for the separation, identification, and quantification of the main compound from its potential impurities, such as starting materials, by-products, and degradation products. The development of a robust HPLC method is critical for ensuring the quality and consistency of this compound used in further synthetic steps.

A typical HPLC method for a substituted piperazine derivative like this compound would employ reversed-phase chromatography. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to the presence of the chromophoric tolyl group, UV detection is a suitable and common choice for this compound.

Illustrative HPLC Method Parameters:

A validated reversed-phase HPLC (RP-HPLC) method for the purity determination of piperazine derivatives can be established using an octadecyl (C18) column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govunodc.org The buffer helps to control the pH and ensure the reproducibility of the retention times.

Below is an interactive data table summarizing a representative set of HPLC conditions for the analysis of this compound, based on methods developed for similar piperazine compounds. nih.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatographic Column | Octadecyl C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2) |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 239 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Diluent | Mobile Phase |

Detailed Research Findings and Purity Assessment:

In a typical purity analysis, a standard solution of this compound is prepared at a known concentration and injected into the HPLC system to determine its retention time and response factor. The sample to be analyzed is then prepared at the same concentration and injected. The resulting chromatogram will show a major peak corresponding to this compound and potentially several smaller peaks corresponding to impurities.

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, the method must be validated according to established guidelines, which include assessing parameters like specificity, linearity, precision, accuracy, and robustness. nih.gov

Table 2: Representative Purity Analysis Results for a Batch of this compound

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 3.5 | 15,200 | 0.3 | Impurity A |

| 2 | 4.8 | 10,150 | 0.2 | Impurity B |

| 3 | 7.2 | 4,989,650 | 99.4 | This compound |

| 4 | 9.1 | 10,000 | 0.1 | Impurity C |

| Total | 5,025,000 | 100.0 |

The data in Table 2 illustrates a hypothetical purity assessment of a this compound sample, where the purity is determined to be 99.4%. The retention time of the main peak (7.2 minutes) is characteristic of the compound under the specified chromatographic conditions, while the other peaks are attributed to minor impurities. The high purity level is crucial for its application as an intermediate in the synthesis of more complex molecules, ensuring the final product's quality and minimizing the formation of unwanted side products.

Future Perspectives and Emerging Research Directions

Development of Novel and More Sustainable Synthetic Routes

Traditional methods for synthesizing piperazine (B1678402) derivatives often rely on multi-step processes that can be inefficient and generate significant waste. The future of synthesizing compounds like 1-Boc-3-m-tolylpiperazine will likely focus on greener and more efficient methodologies. Research is moving towards palladium-catalyzed reactions that allow for the construction of arylpiperazines under aerobic conditions, which is an environmentally friendly approach. organic-chemistry.org Another area of development is the use of visible-light-promoted reactions, which offer mild conditions for creating the piperazine core. organic-chemistry.org These methods aim to reduce the reliance on harsh reagents and high temperatures, making the synthesis more sustainable and cost-effective. The goal is to develop practical, one-pot procedures that are operationally simple and utilize readily available starting materials. organic-chemistry.org

Expansion of Derivatization Strategies for Broader Chemical Space Exploration

While many existing piperazine-containing drugs are substituted only at the nitrogen atoms, there is a vast, underexplored potential in functionalizing the carbon atoms of the piperazine ring. mdpi.comnih.gov For a starting material like this compound, future research will focus on expanding derivatization strategies to access this untapped three-dimensional chemical space. nih.govwhiterose.ac.uk Recent advances in direct C-H functionalization of piperazines are providing new synthetic tools to introduce diverse substituents onto the carbon backbone. mdpi.com This expansion of structural diversity is crucial for improving molecular recognition at various biological targets and developing new lead compounds in fragment-based drug discovery programs. whiterose.ac.ukrsc.org The ability to create a wider range of regio- and diastereoisomers will allow for a more nuanced exploration of structure-activity relationships (SAR). researchgate.net

Integration with Artificial Intelligence and Machine Learning in Compound Design

Exploration of New Biological Targets and Therapeutic Applications for Piperazine-Based Molecules

The piperazine scaffold is well-known for its wide range of therapeutic activities, including applications as antipsychotic, antidepressant, anticancer, and antiviral agents. nih.govnih.gov Future research will undoubtedly explore new biological targets for derivatives of this compound. Given the versatility of the arylpiperazine structure, there is significant potential in targeting pathways involved in various cancers, such as melanoma and breast cancer. mdpi.com For instance, arylpiperazine derivatives have shown the ability to act as androgen receptor (AR) antagonists, a promising avenue for prostate cancer treatment. nih.gov Furthermore, the piperazine moiety is a key component in drugs targeting central nervous system (CNS) disorders by modulating serotonergic and dopaminergic receptors. nih.govmdpi.com Research is also ongoing into their potential as antitubercular and antimicrobial agents, addressing the challenge of drug-resistant pathogens. rsc.orgmdpi.com

Table 1: Established and Emerging Therapeutic Areas for Piperazine Derivatives

| Therapeutic Area | Established Applications | Emerging Targets & Applications |

|---|---|---|

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics nih.gov | Neurodegenerative Diseases, Pain Management nih.gov |

| Oncology | Kinase Inhibitors (e.g., Imatinib) mdpi.com | Androgen Receptor Antagonists, Melanoma, Breast Cancer mdpi.comnih.gov |

| Infectious Diseases | Antivirals, Antifungals, Anthelmintics nih.govmdpi.com | Drug-Resistant Tuberculosis, Novel Antibacterials mdpi.com |

| Cardiovascular | Antianginal Agents nih.gov | Cardioprotective Agents nih.gov |

Advances in Analytical Methodologies for Complex Mixture Analysis

As more complex derivatives of this compound are synthesized, advanced analytical methods will be required for their identification, quantification, and purification. Current methods often rely on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net However, since the basic piperazine structure lacks a strong chromophore, direct detection at low levels can be challenging. A key area of advancement is the use of chemical derivatization to attach a UV-active or fluorescent tag to the molecule, significantly enhancing detection sensitivity with standard HPLC-UV instrumentation. researchgate.net Future methodologies will focus on developing more robust techniques for separating complex mixtures of isomers and byproducts, ensuring the purity and quality of synthesized compounds. ojp.gov These methods will need to be validated for precision, accuracy, and linearity to meet regulatory standards.

Table 2: Comparison of Analytical Techniques for Piperazine Derivatives

| Technique | Principle | Advantages | Challenges/Future Developments |

|---|---|---|---|

| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Widely available, robust. | Low sensitivity for non-derivatized piperazines; development of new derivatizing agents. researchgate.net |

| GC-MS | Separation by gas chromatography, identification by mass spectrum. researchgate.net | High sensitivity, provides structural information. researchgate.net | Requires volatile compounds; potential for thermal degradation. |

| HPLC-ELSD | HPLC separation with Evaporative Light Scattering Detection. researchgate.net | Universal detection for non-volatile compounds. | Lower sensitivity compared to MS. |

| HPLC-FLD | HPLC separation with Fluorescence Detection. researchgate.net | Very high sensitivity and selectivity. | Requires derivatization with a fluorescent tag. researchgate.net |

Multicomponent Reactions and Flow Chemistry Approaches for Efficient Synthesis